N-(3-Benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to an ethyl group and a trifluoromethanesulfonamide moiety. Its structure imparts distinct reactivity and functionality, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting with the preparation of the benzoylphenyl intermediate. This intermediate is then subjected to various reactions to introduce the ethyl and trifluoromethanesulfonamide groups. Common reagents used in these reactions include ethylating agents and trifluoromethanesulfonyl chloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(3-Benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The benzoyl and trifluoromethanesulfonamide groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: This compound shares the benzoylphenyl moiety but differs in the presence of an indole and carboxamide group.
Ketoprofen: A nonsteroidal anti-inflammatory drug with a benzoylphenyl structure, used for its analgesic and anti-inflammatory properties.
Uniqueness
N-(3-Benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and potential for diverse chemical transformations, setting it apart from other benzoylphenyl derivatives.
Properties
CAS No. |
62261-81-8 |
---|---|
Molecular Formula |
C16H14F3NO3S |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)-N-ethyl-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C16H14F3NO3S/c1-2-20(24(22,23)16(17,18)19)14-10-6-9-13(11-14)15(21)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
InChI Key |
DFLWFOBCACNINX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.